

4-Methyl-3-thiopheneboronic acid molecular weight and formula

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Compound of Interest

Compound Name: 4-Methyl-3-thiopheneboronic acid

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An In-Depth Technical Guide to **4-Methyl-3-thiopheneboronic acid**: Properties, Synthesis, and Core Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-3-thiopheneboronic acid (CAS No. 177735-11-4) is a specialized heterocyclic organoboron compound that has emerged as a valuable building block in modern organic synthesis and medicinal chemistry. Its strategic importance lies in its utility as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The incorporation of the 4-methylthiophene-3-yl moiety can significantly influence the physicochemical properties, metabolic stability, and biological activity of target molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and a detailed, field-proven protocol for its application in the Suzuki-Miyaura cross-coupling, designed to provide researchers with the technical insights required for its successful implementation.

Chemical Identity and Physicochemical Properties

4-Methyl-3-thiopheneboronic acid is a white to off-white solid at room temperature.^[1] It is characterized by a thiophene ring substituted with a methyl group at the 4-position and a boronic acid group at the 3-position. As with many boronic acids, it may exist in equilibrium with its trimeric anhydride form (a boroxine) and may contain varying amounts of water.^[2]

Table 1: Physicochemical and Identification Data

Property	Value	Source(s)
Molecular Formula	C ₅ H ₇ BO ₂ S	[2][3]
Molecular Weight	141.98 g/mol	[2][3]
CAS Number	177735-11-4	[3]
Appearance	White to off-white solid	[1]
Melting Point	138-144 °C	[2]
Synonyms	(4-Methylthien-3-yl)boronic acid, (4-Methylthiophen-3-yl)boronic acid	[2][3]
SMILES	Cc1csc(C)cc1B(O)O	[2]
InChIKey	LVPFZXXKLROORIK-UHFFFAOYSA-N	[2]

Synthesis and Commercial Availability

Synthetic Route

While **4-Methyl-3-thiopheneboronic acid** is commercially available from multiple suppliers, understanding its synthesis provides valuable context. The most common and established method for preparing arylboronic acids involves the reaction of an organometallic intermediate with a borate ester, followed by acidic hydrolysis.

The logical precursor for this synthesis is 3-bromo-4-methylthiophene. The general synthetic pathway is as follows:

- Metal-Halogen Exchange: 3-bromo-4-methylthiophene is treated with a strong organolithium base, typically n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF). This generates the highly reactive intermediate, 4-methyl-3-lithiothiophene.

- Borylation: The organolithium species is then quenched by the addition of a trialkyl borate, such as trimethyl borate ($B(OMe)_3$) or triisopropyl borate ($B(OiPr)_3$). The nucleophilic carbon of the lithiated thiophene attacks the electrophilic boron atom.
- Hydrolysis: The resulting boronate ester intermediate is hydrolyzed under acidic conditions (e.g., with aqueous HCl) to yield the final **4-Methyl-3-thiopheneboronic acid**.

Causality and Expertise: The choice of n-BuLi is critical for efficient metal-halogen exchange. The extremely low temperature (-78 °C) is necessary to prevent side reactions and decomposition of the thermally sensitive organolithium intermediate. Trialkyl borates are used as the boron source due to their high electrophilicity and the ease of hydrolysis of the subsequent ester.

Commercial Availability

For most research and drug development applications, direct synthesis is unnecessary. **4-Methyl-3-thiopheneboronic acid** is readily available as a research chemical from suppliers such as Combi-Blocks, Sigma-Aldrich, and BLD Pharm.^{[4][5][6]} Sourcing from a reliable vendor ensures high purity and saves significant development time.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

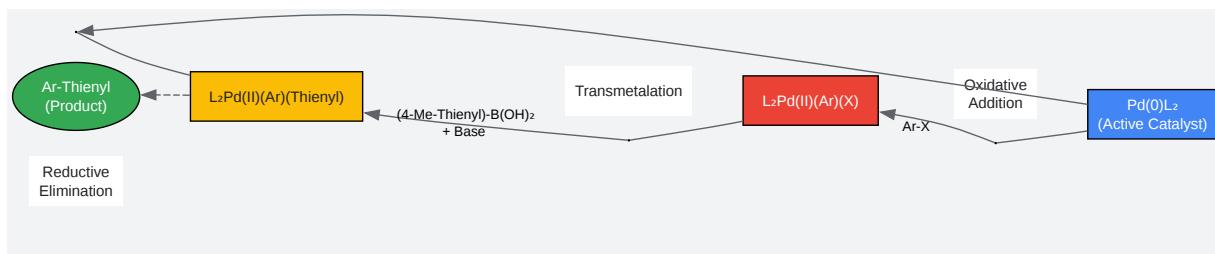
The primary application of **4-Methyl-3-thiopheneboronic acid** is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction to form $C(sp^2)-C(sp^2)$ bonds. This reaction is a cornerstone of modern synthetic chemistry due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and aryl halides.

The Catalytic Cycle: A Mechanistic Overview

The reaction is catalyzed by a Palladium(0) complex and requires a base for activation. The cycle consists of three fundamental steps:

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide, Ar-Br), forming a Pd(II) complex.

- Transmetalation: The base activates the boronic acid to form a more nucleophilic boronate species (e.g., $[R-B(OH)_3]^-$). This boronate then transfers its organic group (the 4-methyl-3-thienyl moiety) to the Pd(II) center, displacing the halide.
- Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.



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Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Role of the Base: The Causality of Activation

The base is not merely a spectator; it is a critical activator. Boronic acids themselves are generally not nucleophilic enough for efficient transmetalation. The base (e.g., K_2CO_3 , Na_2CO_3 , K_3PO_4) reacts with the boronic acid to form a more electron-rich and highly nucleophilic boronate "ate" complex. This complex readily transfers its organic moiety to the electrophilic palladium(II) center, driving the catalytic cycle forward. The choice of base can influence reaction rates and yields, with stronger, more soluble bases often accelerating the reaction, though they may not be compatible with base-sensitive functional groups on the substrates.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative, self-validating protocol adapted from the patent literature, demonstrating a field-proven application of **4-Methyl-3-thiopheneboronic acid**.^{[3][7]}

Objective

To synthesize Methyl 4-(4-methyl-3-thienyl)-3-(trifluoromethyl)benzoate via Suzuki-Miyaura cross-coupling.

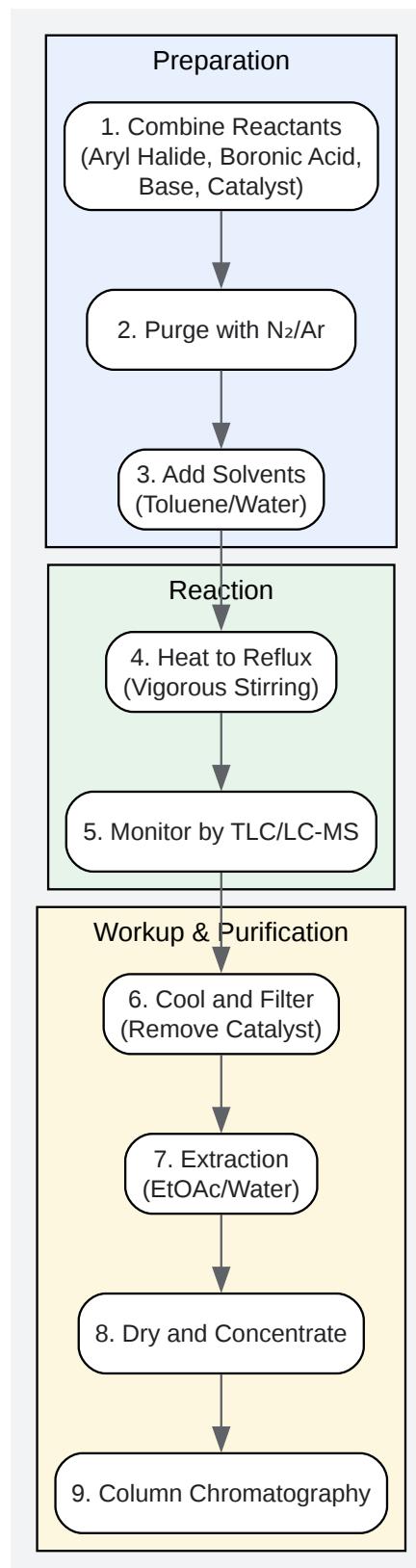
Materials & Reagents

- Aryl Halide: Methyl 4-bromo-3-(trifluoromethyl)benzoate (1.0 eq.)
- Boronic Acid: **4-Methyl-3-thiopheneboronic acid** (1.1 eq.)
- Catalyst: Tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$ (0.1 eq.)
- Base: Potassium Carbonate (K_2CO_3) (5.0 eq.)
- Solvent System: Toluene and Water (1:1 v/v)
- Anhydrous solvents, nitrogen or argon gas, standard glassware for inert atmosphere reactions, magnetic stirrer, heating mantle, and equipment for workup and column chromatography.

Step-by-Step Methodology

- Reaction Setup: To a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 4-bromo-3-(trifluoromethyl)benzoate (e.g., 3.5 g, 12.4 mmol, 1.0 eq.), **4-Methyl-3-thiopheneboronic acid** (1.93 g, 13.6 mmol, 1.1 eq.), potassium carbonate (8.54 g, 61.8 mmol, 5.0 eq.), and $\text{Pd}(\text{PPh}_3)_4$ (1.43 g, 1.24 mmol, 0.1 eq.).
- Inert Atmosphere: Seal the flask and purge with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
- Solvent Addition: Under the inert atmosphere, add toluene (17.5 mL) and water (17.5 mL) via syringe.

- Reaction Execution: Heat the biphasic mixture to reflux (approximately 85-95 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. Note: In the cited procedure, the reaction was refluxed for 24 hours, and an additional 0.5 eq. of boronic acid was added to drive the reaction to completion.[\[7\]](#)
- Workup and Extraction: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts, washing the pad with toluene or ethyl acetate. Transfer the filtrate to a separatory funnel and separate the layers. Wash the organic layer sequentially with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude residue should be purified by flash column chromatography on silica gel to yield the pure product.

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Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Characterization Data

Full characterization is essential for confirming the identity and purity of **4-Methyl-3-thiopheneboronic acid**. While comprehensive spectral data is best obtained from the supplier's Certificate of Analysis, typical expected data is summarized below.

Table 2: Analytical and Spectroscopic Data

Analysis Type	Data
¹ H NMR	Spectral data is available from suppliers. ^[4] For the similar compound 3-Thienylboronic acid in DMSO-d ₆ , characteristic aromatic proton signals appear between 7.5 and 8.2 ppm, with a broad singlet for the B(OH) ₂ protons. The methyl group protons for the title compound are expected to appear as a singlet in the aliphatic region (~2.0-2.5 ppm).
¹³ C NMR	Expected to show 5 distinct signals corresponding to the five carbon atoms in the molecule. The carbon attached to the boron atom will typically appear in the 130-140 ppm range, though its signal can sometimes be broad or unobserved due to quadrupolar relaxation.
Mass Spec.	Predicted [M+H] ⁺ : 143.03327 m/z; Predicted [M+Na] ⁺ : 165.01521 m/z.
Purity (Assay)	≥95% (Typically determined by HPLC or NMR) ^[5]

Safety, Storage, and Handling

- Safety: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Use a dust mask or work in a well-ventilated fume hood to avoid inhalation of the solid powder.^[2]

- Storage: Store in a cool, dry, and dark place under an inert atmosphere. For long-term stability, it is recommended to store in a freezer at -20°C.[1] Boronic acids are sensitive to oxidation and can undergo dehydration to form boroxines, so proper storage is crucial to maintain reactivity.
- Handling: Handle under an inert atmosphere (nitrogen or argon) whenever possible to prevent degradation. Avoid contact with strong oxidizing agents.

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